

# Bomedemstat: Application Notes for Pharmacokinetic and Pharmacodynamic Profiling

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These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Bomedemstat (formerly IMG-7289), an investigational, orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1). The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the underlying biological pathways.

#### Introduction

Bomedemstat is a novel small molecule designed to target LSD1, a key enzyme involved in the regulation of gene expression through the demethylation of histones.[1] By inhibiting LSD1, Bomedemstat aims to control the abnormal proliferation of myeloid cells characteristic of myeloproliferative neoplasms (MPNs).[1] This document serves as a guide for researchers engaged in the preclinical and clinical development of Bomedemstat and other LSD1 inhibitors.

#### **Pharmacokinetic Profile**

Bomedemstat is administered orally, typically as a once-daily dose.[2] Preclinical and clinical studies have been conducted to characterize its absorption, distribution, metabolism, and excretion.



#### **Preclinical Pharmacokinetics in Mice**

In preclinical studies involving mice, Bomedemstat has demonstrated oral bioavailability.[3] The key pharmacokinetic parameters are summarized in the table below.

Parameter	Intravenous (IV) Administration (3 mg/kg)	Oral (PO) Administration (10 mg/kg)
Area Under the Curve (AUC)	2.52 μM/h	2.27 μM/h
Half-life (t½)	5.66 hours	4.98 hours
Data from preclinical studies in C57BL/6 mice.[4]		

Significant intra-tumoral accumulation of orally administered Bomedemstat has been observed in vivo, with micromolar levels achieved at doses of 7.5 mg/kg and 15 mg/kg.[4][5]

#### **Clinical Pharmacokinetics in Humans**

In a Phase 1/2a study (NCT03136185) in patients with myelofibrosis, the steady-state pharmacokinetics of Bomedemstat were assessed.[6] While specific numerical values for Cmax, Tmax, and AUC from human trials are not yet publicly available in detail, the pharmacokinetic and dose-response data from this study support a once-daily dosing regimen.
[3] Blood and plasma samples were collected at pre-specified timepoints, including on Day 21, to determine the maximum observed concentration (Cmax) and time to maximum concentration (Tmax).[7]

## **Pharmacodynamic Profile**

The pharmacodynamic effects of Bomedemstat have been evaluated through a variety of in vitro and in vivo assays, demonstrating target engagement and downstream biological consequences.

#### **On-Target Hematological Effects**

A key on-target pharmacodynamic effect of Bomedemstat is thrombocytopenia, a decrease in platelet count, which is dose-dependent and reversible upon cessation of treatment.[4][8] This



effect is consistent with the role of LSD1 in megakaryocyte maturation.

### **Clinical Pharmacodynamic Endpoints in Myelofibrosis**

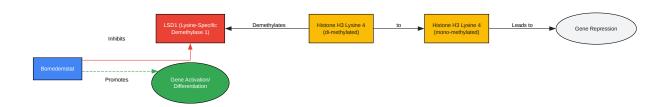
In the Phase 1/2 IMG-7289-CTP-102 trial (NCT03136185) in patients with advanced myelofibrosis, Bomedemstat demonstrated promising clinical activity.[9]

Pharmacodynamic Endpoint	Result	
Spleen Volume Reduction (SVR) at 24 weeks	64% of evaluable patients (n=50) experienced a decrease.[9]	
28% of patients experienced a decrease of at least 20%.[9]		
6% of patients achieved a decrease of at least 35%.[9]		
Total Symptom Score (TSS) Reduction at 24 weeks	55% of all patients (n=51) showed a decrease. [9]	
22% of these patients experienced a decrease of 50% or higher.[9]		
Hemoglobin Levels	90% of transfusion-independent patients at baseline (n=41) had stable or improved levels. [9]	
Bone Marrow Fibrosis	85% of patients showed improved or stable bone marrow fibrosis scores post-baseline.[9]	

# Signaling Pathways and Experimental Workflows Bomedemstat Mechanism of Action

Bomedemstat irreversibly inhibits LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4).[1] This inhibition leads to an accumulation of mono- and di-methylated H3K4, which alters gene expression and can induce differentiation and apoptosis in malignant hematopoietic cells.[1]





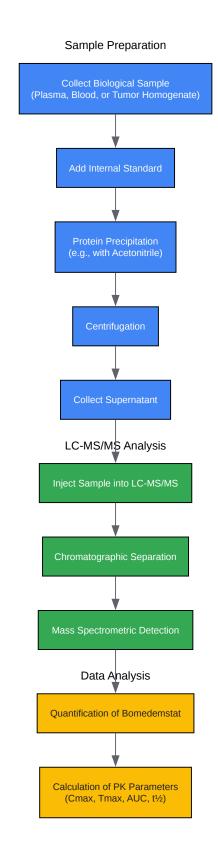
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Caption: Bomedemstat's mechanism of action targeting LSD1.

## **Experimental Workflow for Pharmacokinetic Analysis**

The concentration of Bomedemstat in biological matrices is typically quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).





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Caption: Workflow for Bomedemstat pharmacokinetic analysis.



### **Experimental Protocols**

# Protocol 1: Bioanalytical Method for Bomedemstat Quantification in Plasma by LC-MS/MS (Based on Preclinical Studies)

This protocol outlines a general procedure for the quantification of Bomedemstat in plasma, adapted from preclinical study methodologies.[4]

- 1. Sample Preparation: a. To 30  $\mu$ L of blank plasma, add 3  $\mu$ L of Bomedemstat working solutions to create standards (e.g., 2 to 10,000 ng/mL).[4] b. For unknown samples, use 30  $\mu$ L of plasma and add 3  $\mu$ L of a blank solution.[4] c. Add 200  $\mu$ L of acetonitrile containing an appropriate internal standard to all samples.[4] d. Vortex the samples for 30 seconds.[4] e. Centrifuge at 4000 rpm for 15 minutes at 4°C.[4] f. Dilute the resulting supernatant 2-fold with deionized water.[4]
- 2. LC-MS/MS Analysis: a. Inject 5  $\mu$ L of the diluted supernatant into the LC-MS/MS system.[4] b. Liquid Chromatography:
- Column: Waters XSELECT HSS T3 2.5 μm (2.1 x 50 mm).[4]
- Mobile Phase A: 5% acetonitrile, 0.1% formic acid.[4]
- Mobile Phase B: 95% acetonitrile, 0.1% formic acid.[4]
- Flow Rate: 0.5 mL/min.[4] c. Mass Spectrometry:
- Instrument: AB API4000 mass spectrometer or equivalent.[4]
- Utilize appropriate precursor and product ions for Bomedemstat and the internal standard in multiple reaction monitoring (MRM) mode.
- 3. Data Analysis: a. Generate a calibration curve using the standards. b. Quantify Bomedemstat concentrations in the unknown samples by interpolating from the calibration curve. c. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

# Protocol 2: Western Blot for Histone H3 Lysine 4 dimethylation (H3K4me2)

This protocol is for assessing the pharmacodynamic effect of Bomedemstat on its direct target, LSD1, by measuring the accumulation of its substrate, H3K4me2.



- 1. Protein Extraction: a. Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Sonicate briefly to shear DNA and reduce viscosity. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA assay.
- 2. SDS-PAGE and Transfer: a. Prepare protein lysates by diluting in Laemmli sample buffer and boiling for 5 minutes. b. Load 20-30 μg of protein per lane on a 4-20% SDS-PAGE gel. c. Perform electrophoresis until adequate separation is achieved. d. Transfer proteins to a PVDF membrane.
- 3. Immunoblotting: a. Block the membrane in a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Normalize the H3K4me2 signal to a loading control, such as total Histone H3.

### **Protocol 3: Complete Blood Count (CBC) Analysis**

This protocol is for monitoring the on-target hematological effects of Bomedemstat.

- 1. Blood Collection: a. Collect peripheral blood into EDTA-coated tubes to prevent coagulation.
- 2. Analysis: a. Analyze the blood samples using a calibrated automated hematology analyzer according to the manufacturer's instructions. b. Key parameters to monitor include platelet count, red blood cell count, and white blood cell count.

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